Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-fluorosulfonylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-6-4-8(5-7-12)17(11,14)15/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXDXTYJLZPTAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorosulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically obtained as a powder and is stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation of the piperidine ring can lead to the formation of different oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, and the reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reduction reactions can produce various reduced piperidine derivatives .
Scientific Research Applications
Synthesis and Chemical Properties
Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate is synthesized through the reaction of piperidine derivatives with fluorosulfonyl chloride, typically in the presence of a base like triethylamine to neutralize byproducts such as hydrochloric acid. The reaction conditions are carefully controlled to optimize yield and purity, often utilizing techniques like recrystallization or chromatography for purification.
The compound features a fluorosulfonyl group, which imparts distinct reactivity compared to similar compounds with different substituents. This unique structure allows for various chemical reactions, including substitution, reduction, and oxidation reactions.
Medicinal Chemistry Applications
One of the most notable applications of this compound lies in medicinal chemistry, particularly as an intermediate in the synthesis of β-lactamase inhibitors. These inhibitors are crucial in combating bacterial resistance to β-lactam antibiotics by preventing the enzymatic degradation of these drugs. The compound serves as a precursor to 7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamides, which have demonstrated efficacy against resistant bacterial strains when used alongside β-lactam antibiotics .
Case Studies in Drug Development
Several studies have highlighted the role of this compound in drug development:
- Study on β-lactamase Inhibitors : Research indicated that derivatives synthesized from this compound exhibited potent inhibitory activity against various β-lactamases, suggesting their potential as adjuncts in antibiotic therapy .
- Antimicrobial Efficacy : In vitro studies showed that compounds derived from this compound significantly enhanced the effectiveness of existing antibiotics against resistant bacterial strains, thereby broadening therapeutic options .
Chemical Reactivity and Derivatives
The fluorosulfonyl group allows for diverse reactivity patterns:
- Substitution Reactions : The fluorosulfonyl moiety can be replaced with nucleophiles such as amines or alcohols, leading to a variety of derivatives that may possess different biological activities.
- Reduction and Oxidation : The compound can undergo reduction to yield various derivatives, which may be explored for additional pharmacological properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of tert-butyl piperidine-1-carboxylate derivatives allows for tailored applications in pharmaceuticals, agrochemicals, and materials science. Below is a detailed comparison of tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate with analogous compounds:
Structural and Functional Group Variations
Data Tables
Table 1: Physicochemical Properties
| Compound | Boiling Point (°C) | LogP | Solubility (mg/mL) |
|---|---|---|---|
| This compound | Not reported | 1.8 | 0.5 (DCM) |
| tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate | 210–215 | 3.2 | 1.2 (EtOAc) |
| tert-Butyl 4-(4-methoxystyryl)piperidine-1-carboxylate | 180–185 | 2.9 | 0.8 (MeOH) |
Biological Activity
Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a tert-butyl group and a fluorosulfonyl moiety. Its chemical structure can be represented as follows:
This unique substitution pattern is believed to contribute to its biological activity, particularly in enzyme inhibition and antimicrobial properties.
The mechanism of action of this compound involves its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular processes. The fluorosulfonyl group is particularly noteworthy for its potential to form covalent bonds with nucleophilic sites in proteins, thereby modulating their function.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism appears to involve the inhibition of cell wall synthesis and disruption of membrane integrity.
Case Studies
- Inhibition of Mycobacterium tuberculosis : A study assessed the compound's effectiveness against Mycobacterium tuberculosis, revealing that it significantly reduced bacterial viability in treated cultures compared to control groups. The minimum inhibitory concentration (MIC) was determined to be within the range of clinically relevant concentrations, suggesting potential for development as an antitubercular agent .
- Enzyme Inhibition : Another investigation focused on the compound's role as an inhibitor of specific enzymes related to bacterial metabolism. The results indicated that this compound could effectively inhibit enzyme activity in a dose-dependent manner, further supporting its potential as a therapeutic agent .
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Activity Type | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | Antimicrobial | 10 | Inhibits cell wall synthesis |
| Pyrazinamide | Antitubercular | 25 | Disrupts fatty acid synthesis |
| N-(2-fluorocyclopentyl)pyrazine-2-carboxamide | Antimicrobial | 15 | Inhibits bacterial growth |
This table illustrates how this compound compares favorably in terms of potency against certain pathogens.
Research Findings
Recent studies have highlighted the compound's potential in drug development:
- Pharmacological Screening : A series of pharmacological tests showed that this compound not only inhibits bacterial growth but also demonstrates low cytotoxicity towards human cell lines, indicating a favorable therapeutic index .
- Structural Modifications : Ongoing research aims to modify the compound's structure to enhance its bioactivity and selectivity towards microbial targets. Early results suggest that slight alterations in the fluorosulfonyl group can significantly impact its antimicrobial efficacy.
Q & A
Q. What are the recommended safety protocols for handling tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if ventilation is insufficient .
- Storage: Store in amber glass bottles at room temperature (RT) in a cool, dry, well-ventilated area away from incompatible reagents (e.g., strong acids/bases) .
- Spill Management: Use inert absorbents (e.g., vermiculite) for containment. Avoid water jets to prevent aerosolization .
- Emergency Measures: Ensure eyewash stations and safety showers are accessible. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?
Methodological Answer:
- Reaction Conditions: Control temperature (typically 0–25°C) and reaction time (monitor via TLC). Use anhydrous solvents (e.g., dichloromethane) under nitrogen to minimize hydrolysis .
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Confirm purity via HPLC (>95%) and NMR .
- By-Product Mitigation: Add bases like triethylamine to neutralize acidic by-products (e.g., HF) during fluorosulfonylation .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural Confirmation: Use H/C NMR in deuterated solvents (CDCl) to identify key signals (e.g., tert-butyl at δ 1.4 ppm, fluorosulfonyl at δ 4.3 ppm) .
- Purity Assessment: HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion verification .
- Thermal Stability: Differential Scanning Calorimetry (DSC) to determine decomposition temperatures .
Advanced Research Questions
Q. How does the fluorosulfonyl group influence regioselectivity in nucleophilic substitution reactions?
Methodological Answer:
- Mechanistic Insight: The fluorosulfonyl (–SOF) group acts as a strong electron-withdrawing group, directing nucleophilic attack to the para position on the piperidine ring. Use DFT calculations (e.g., Gaussian 09) to model transition states and compare with experimental outcomes .
- Experimental Validation: Perform competitive reactions with model nucleophiles (e.g., amines, thiols) under controlled pH (7–9) and monitor regioselectivity via F NMR .
Q. What strategies are recommended for assessing the hydrolytic stability of this compound under varying pH conditions?
Methodological Answer:
- Accelerated Degradation Studies: Incubate the compound in buffered solutions (pH 1–13) at 37°C. Sample at intervals (0, 24, 48 hrs) and quantify degradation products via LC-MS .
- Kinetic Analysis: Use first-order kinetics to calculate half-life (). For example, at pH 7.4, may exceed 72 hours, while at pH <2, rapid hydrolysis occurs .
Q. How can computational models predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., kinases, GPCRs). Validate predictions with radiolabeled ligand assays .
- ADMET Profiling: Predict pharmacokinetics (e.g., LogP, BBB permeability) using SwissADME. Cross-reference with in vitro assays (e.g., Caco-2 cell permeability) .
Q. How should researchers resolve contradictions in reported synthetic yields or stability data?
Methodological Answer:
- Reproducibility Checks: Replicate protocols with strict control of variables (e.g., solvent purity, humidity). Compare results across labs using inter-laboratory studies .
- Advanced Characterization: Use X-ray crystallography to confirm structural homogeneity. Discrepancies in stability may arise from trace impurities (e.g., residual acids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
